![molecular formula C24H15F2N3O4 B2754721 N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-48-2](/img/no-structure.png)
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging : This compound has been involved in the development of radioligands for positron emission tomography (PET) imaging. Specifically, it has been used in the synthesis and evaluation of ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. These ligands are crucial in developing novel diagnostic tools for neuroinflammatory diseases using PET imaging (Dollé et al., 2008), (Damont et al., 2015).
Cancer Research : The compound has been used in the design and synthesis of molecules with potential anti-cancer activities. It has shown efficacy in inhibiting the growth of cancer cells, making it a promising candidate for further research in oncology. This includes studies on lung cancer and the synthesis of derivatives with cytotoxic activities against various cancer cell lines (Hammam et al., 2005), (Al-Sanea et al., 2020).
Neurodegenerative Diseases : The compound has been instrumental in studying Alzheimer's disease and other neurodegenerative disorders. It has been used in developing tracers for imaging studies that can quantify binding in the human brain, aiding in understanding these diseases' pathophysiology (Golla et al., 2015).
Enzyme Inhibition and Antitumor Activities : The compound and its derivatives have shown potential as enzyme inhibitors and in antitumor activities. Research has explored its role in inhibiting specific enzymes and its impact on tumor cells, offering insights into novel therapeutic approaches for cancer treatment (Fallah-Tafti et al., 2011), (Jing, 2011).
Fungicidal and Herbicidal Applications : Novel derivatives of the compound have been synthesized and tested for their fungicidal and herbicidal activities, indicating its potential application in agriculture for controlling specific plant pathogens (Sun et al., 2021), (Wu et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-3-buten-2-one, which is then reacted with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(4-fluorophenyl)-3-buten-2-one.", "Step 2: Reaction of 4-(4-fluorophenyl)-3-buten-2-one with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Número CAS |
877657-48-2 |
Fórmula molecular |
C24H15F2N3O4 |
Peso molecular |
447.398 |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-5-9-16(10-6-14)27-20(30)13-28-21-18-3-1-2-4-19(18)33-22(21)23(31)29(24(28)32)17-11-7-15(26)8-12-17/h1-12H,13H2,(H,27,30) |
Clave InChI |
DNHJRNLGJCDSAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



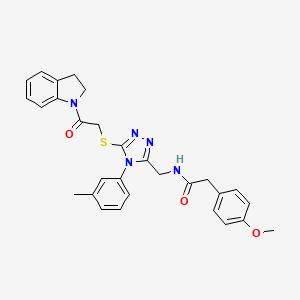
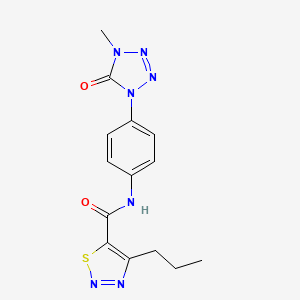
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
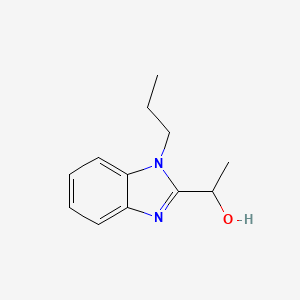
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
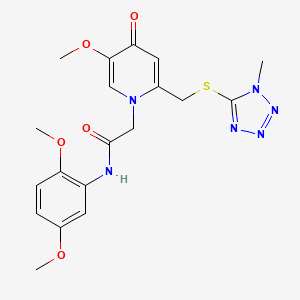
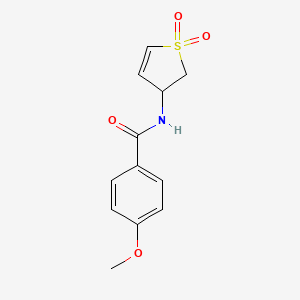

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)
